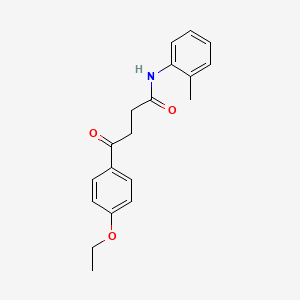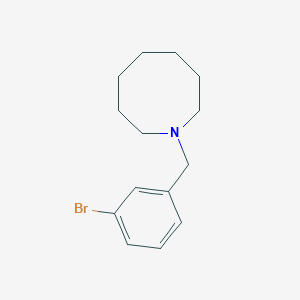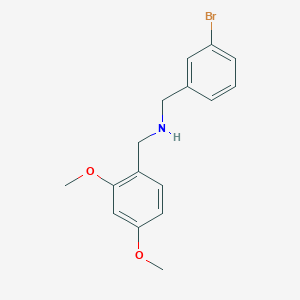
N-(4-fluorobenzyl)-N'-(3-methylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzyl)-N'-(3-methylphenyl)thiourea, also known as FBMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. FBMT is a thiourea derivative that exhibits a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用机制
The mechanism of action of N-(4-fluorobenzyl)-N'-(3-methylphenyl)thiourea is not fully understood, but it is believed to act as a competitive inhibitor of the TRPV1 ion channel. This compound binds to the channel and prevents the influx of calcium ions, which are responsible for pain sensation. This compound has also been reported to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including the inhibition of TRPV1-mediated pain responses, anti-inflammatory activity, and anticancer properties. This compound has also been reported to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of mood disorders.
实验室实验的优点和局限性
One of the major advantages of N-(4-fluorobenzyl)-N'-(3-methylphenyl)thiourea is its selectivity for the TRPV1 ion channel, which allows for the investigation of pain sensation and related biological processes. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one of the limitations of this compound is its potential toxicity, which must be carefully considered when using the compound in lab experiments.
未来方向
There are several future directions for research on N-(4-fluorobenzyl)-N'-(3-methylphenyl)thiourea, including the development of new derivatives with improved selectivity and efficacy. This compound could also be used as a tool for investigating the role of TRPV1 in various biological processes, including pain sensation, inflammation, and cancer. Additionally, the potential anxiolytic and antidepressant effects of this compound could be further explored for the development of new treatments for mood disorders. Overall, this compound has a wide range of potential applications in scientific research, and further investigation of the compound could lead to the development of new drugs and therapies.
合成方法
N-(4-fluorobenzyl)-N'-(3-methylphenyl)thiourea can be synthesized using a variety of methods, including the reaction of 4-fluorobenzyl isothiocyanate with 3-methylphenylamine in the presence of a base. The reaction typically takes place in an organic solvent such as dichloromethane, and the product is purified using column chromatography. Other methods for synthesizing this compound have been reported in the literature, including the use of different starting materials and reaction conditions.
科学研究应用
N-(4-fluorobenzyl)-N'-(3-methylphenyl)thiourea has been widely used in scientific research as a tool for investigating various biological processes. One of the major applications of this compound is as a selective inhibitor of the TRPV1 ion channel. TRPV1 is a non-selective cation channel that plays a key role in pain sensation, and this compound has been shown to effectively block TRPV1-mediated pain responses in animal models. This compound has also been reported to have anti-inflammatory and anticancer properties, making it a promising candidate for the development of new drugs.
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2S/c1-11-3-2-4-14(9-11)18-15(19)17-10-12-5-7-13(16)8-6-12/h2-9H,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUUEILDGDMXKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5854555.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5854558.png)
![N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide](/img/structure/B5854560.png)



![2-anilino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5854576.png)
![4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid](/img/structure/B5854582.png)
![methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5854589.png)


